molecular formula C8H9F11O3Si B14407346 Trimethoxy(undecafluoropentyl)silane CAS No. 84464-04-0

Trimethoxy(undecafluoropentyl)silane

Cat. No.: B14407346
CAS No.: 84464-04-0
M. Wt: 390.22 g/mol
InChI Key: RPPZBEXLWZWIHZ-UHFFFAOYSA-N
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Description

Trimethoxy(undecafluoropentyl)silane is an organosilicon compound characterized by the presence of three methoxy groups and an undecafluoropentyl group attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethoxy(undecafluoropentyl)silane typically involves the reaction of undecafluoropentyl iodide with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C5F11I+HSi(OCH3)3C5F11Si(OCH3)3+HI\text{C}_5\text{F}_{11}\text{I} + \text{HSi(OCH}_3\text{)}_3 \rightarrow \text{C}_5\text{F}_{11}\text{Si(OCH}_3\text{)}_3 + \text{HI} C5​F11​I+HSi(OCH3​)3​→C5​F11​Si(OCH3​)3​+HI

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using fixed bed reactors. The process includes the preparation of a silicon powder-nano-copper catalyst mixture, followed by the reaction with undecafluoropentyl iodide. This method is efficient and suitable for large-scale production due to its simplicity and ease of operation .

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(undecafluoropentyl)silane undergoes various chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds.

    Substitution: The fluorinated alkyl group can participate in substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

    Condensation: Catalyzed by acids or bases, often under mild conditions.

    Substitution: Requires specific reagents depending on the desired substitution.

Major Products

Scientific Research Applications

Trimethoxy(undecafluoropentyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethoxy(undecafluoropentyl)silane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable siloxane network that imparts unique properties to the material, such as hydrophobicity and chemical resistance .

Comparison with Similar Compounds

Similar Compounds

    Trimethoxysilane: Lacks the fluorinated alkyl group, making it less hydrophobic.

    Triethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups.

    (3,3,3-Trifluoropropyl)trimethoxysilane: Contains a shorter fluorinated alkyl chain.

Uniqueness

Trimethoxy(undecafluoropentyl)silane is unique due to its long fluorinated alkyl chain, which imparts superior hydrophobicity and chemical resistance compared to other silanes. This makes it particularly valuable in applications requiring durable and water-repellent coatings .

Properties

CAS No.

84464-04-0

Molecular Formula

C8H9F11O3Si

Molecular Weight

390.22 g/mol

IUPAC Name

trimethoxy(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)silane

InChI

InChI=1S/C8H9F11O3Si/c1-20-23(21-2,22-3)8(18,19)6(13,14)4(9,10)5(11,12)7(15,16)17/h1-3H3

InChI Key

RPPZBEXLWZWIHZ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC

Origin of Product

United States

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